1-Methylcyclopentene

Overview

Description

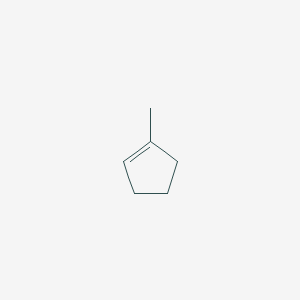

1-Methylcyclopentene is a cyclic hydrocarbon, part of the cycloalkene family, which consists of a cyclopentene ring substituted with a methyl group. Its study spans various chemical disciplines, including organic synthesis, physical chemistry, and materials science, due to its unique structure and reactivity.

Synthesis Analysis

The synthesis of this compound can be approached through several methods. One common pathway involves the isomerization and dehydrogenation of methylene cyclopentane on platinum surfaces, showcasing the molecule's ability to undergo structural transformations under specific conditions (Morales & Zaera, 2006).

Molecular Structure Analysis

The molecular structure of this compound is characterized by its five-membered ring, which impacts its chemical reactivity and physical properties. Studies on related compounds have utilized NMR and X-ray crystallography to elucidate their structures, providing insights into the conformational preferences of substituted cyclopentenes (Arnason et al., 2002).

Chemical Reactions and Properties

This compound participates in various chemical reactions, including isomerization and dehydrogenation, which are crucial for understanding its reactivity. The presence of the methyl group influences its reaction pathways, as seen in studies where this compound is transformed into more complex structures through reactions on metal surfaces or with specific reagents (Morales & Zaera, 2006).

Physical Properties Analysis

The physical properties of this compound, such as boiling point, melting point, and solubility, are influenced by its molecular structure. Its cyclic nature and substitution pattern affect its phase behavior and interactions with solvents and other compounds. Detailed studies on similar compounds provide comparative data that help in understanding the physical characteristics of this compound (Durig et al., 1978).

Chemical Properties Analysis

The chemical properties of this compound, including acidity, basicity, and reactivity towards various reagents, are central to its applications in synthesis and industry. Research has explored its behavior in complex chemical environments, revealing the effects of the methyl substitution on its reactivity and stability (Olah et al., 1967).

Scientific Research Applications

Carbonium Ion Formation and Hydrocarbon Isomerization

1-Methylcyclopentene plays a significant role in the study of carbonium ions. Olah et al. (1967) observed that 1-methyl-1-chlorocyclopentane, in specific solutions, forms a stable solution of the 1-methylcyclopentyl cation. This discovery has been critical in understanding the mechanism of hydrocarbon isomerization, particularly the carbonium ion chain mechanism. The research provided insights into the stability and structure of these ions through NMR spectroscopy (Olah, Bollinger, Cupas, & Lukas, 1967).

Cycloalkylation Reactions

The catalytic cycloalkylation reactions of phenol with this compound have been studied by Gasimova et al. (2021). They found effective conditions for high yield and selectivity in the production of methylcyclopentyl phenols using KU-23 and aluminum phenolate catalysts. This research has implications for the synthesis of complex organic compounds (Gasimova, Aghamaliyev, Gasanova, & Rasulov, 2021).

Catalytic Dehydrogenation

Shuikin et al. (1964) studied the dehydrogenation of this compound in the presence of an alumina-molybdenum catalyst. They reported a yield of methylcyclopentadiene, an important chemical in various industrial applications. This research contributes to our understanding of catalytic processes in hydrocarbon transformations (Shuikin, Khofman, & Érivanskaya, 1964).

Methylcyclopentane Conversion

Research on the conversion of methylcyclopentane over platinum-tin reforming catalysts by Coq & Figuéras (1984) revealed that adding tin to PtSnAl2O3 catalysts induces selectivity changes in hydrogenolysis and aromatization reactions. This study contributes to the field of catalysis, particularly in understanding the role of different metals in catalytic reactions (Coq & Figuéras, 1984).

Substituent Effects on Stability

Al-Mazaideh's (2018) study on the effects of various substituents on the stability of methylenecyclopentane and this compound systems provided insights into the influence of different chemical groups on the stability of these compounds. This research is significant in the field of organic chemistry, especially in the design and synthesis of new organic molecules (Al-Mazaideh, 2018).

Mechanism of Action

Target of Action

1-Methylcyclopentene is a compound that primarily targets the ethylene receptors in plants . Ethylene is a plant hormone that regulates various aspects of plant growth and development, including fruit ripening . By binding to these receptors, this compound can influence the plant’s response to ethylene .

Mode of Action

The interaction of this compound with its targets involves its binding to the ethylene receptors in a manner that blocks the effects of ethylene . This is achieved through the formation of an ethylene-receptor complex, resulting in delayed fruit ripening . The binding of this compound to the ethylene receptors is more favorable than that of ethylene itself, confirming its efficacy in inhibiting ethylene signaling .

Biochemical Pathways

The action of this compound affects the ethylene signaling pathway, which plays a crucial role in the ripening process of fruits . By inhibiting the perception of ethylene, this compound can delay the ripening process, thereby maintaining the quality of the fruit during storage . This includes delaying changes related to softening, color development, and the activities of cell wall degrading enzymes .

Result of Action

The molecular and cellular effects of this compound’s action include the inhibition of ethylene responses, resulting in delayed fruit ripening . This can lead to an increase in shelf life, slower weight loss, increased fruit firmness, and reduced activities of cell wall degrading enzymes . On a molecular level, this compound suppresses the expression of biosynthesis enzymes/genes ACS 1 and ACO 1 and ACO 2, and inhibited expression of ETR1, ETR2, ETR5, ERSs, CTR1, EIN2A, EIL4 and ERFs gene .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the concentration of this compound, the duration of treatment, and the storage temperature can all impact the responses of fruit to this compound treatment . Optimal effects have been observed with a 1-MCP concentration of 1 μl/l, a treatment time of 12–24 h, and a storage temperature of 0 °C for temperate fruits or 20 °C for tropical fruits .

Safety and Hazards

Future Directions

The establishment of a strategy to get much better control of the catalytic cyclohexene conversion process, namely improving the selectivity towards specific desired high-value products, is of great significance . The exploration of technologies for the production of fuels and value-added chemicals with renewable biomass has drawn a lot of attention .

properties

IUPAC Name |

1-methylcyclopentene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10/c1-6-4-2-3-5-6/h4H,2-3,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATQUFXWBVZUTKO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CCCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50870755 | |

| Record name | 1-Methylcyclopent-1-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50870755 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

82.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

693-89-0, 27476-50-2 | |

| Record name | 1-Methylcyclopentene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=693-89-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Methylcyclopentene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000693890 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclopentene, methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027476502 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-METHYLCYCLOPENTENE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=64657 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Methylcyclopent-1-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50870755 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-methylcyclopentene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.694 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-METHYLCYCLOPENTENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V03M1DZC9I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Q & A

Q1: What is the molecular formula and weight of 1-Methylcyclopentene?

A1: this compound has the molecular formula C₆H₁₀ and a molecular weight of 82.14 g/mol.

Q2: What spectroscopic data is available for characterizing this compound?

A2: this compound can be characterized using various spectroscopic techniques including:

- IR Spectroscopy: This method can identify the presence of characteristic functional groups like the C=C double bond and C-H bonds. [, , , , ]

- ¹H NMR Spectroscopy: Provides information about the number and types of hydrogen atoms present in the molecule, revealing its structure. [, , , ]

- ¹³C NMR Spectroscopy: This technique offers insights into the carbon backbone of the molecule, including the types of carbon atoms and their connectivity. [, ]

Q3: How does this compound behave in cycloalkylation reactions with phenols?

A3: this compound acts as an alkylating agent in cycloalkylation reactions with phenols. The reaction typically requires a catalyst, such as KU-23, aluminum phenolate, or zeolite-containing catalysts. [, , , , ]

Q4: How does the selectivity for para- versus ortho-alkylation change with different catalysts in the reaction with phenol?

A5: The choice of catalyst significantly influences the regioselectivity of the cycloalkylation reaction. For example, KU-23 favors para-alkylation, while aluminum phenolate leads to a mixture of para- and ortho-alkylated products. []

Q5: Can this compound undergo oligomerization reactions?

A6: Yes, this compound can oligomerize in the presence of acidic catalysts like CF3SO3H or oxo acid derivatives. This reaction typically occurs after isomerization to this compound. []

Q6: Are there examples of metal halide catalysts being used with this compound?

A7: Yes, metal halides like AlEtCl2 can be used to catalyze oligomerization of this compound. In these cases, minimal isomerization to this compound is observed. []

Q7: What is known about the stability of this compound under high-pressure photochemical conditions?

A9: Under high-pressure photochemical conditions at specific wavelengths (184.9 nm), this compound undergoes fragmentation, producing compounds like 1- and 2-methyl-1,3-cyclopentadiene. []

Q8: Can this compound be used as a fuel additive?

A11: Research suggests that the presence of this compound in fuels can significantly influence soot formation and aromatic species generation during combustion. This finding indicates potential implications for its use as a fuel additive. []

Q9: How does this compound compare to other C5 ring-containing compounds in terms of its impact on soot formation?

A12: While this compound significantly impacts soot formation, cyclopentene demonstrates a more pronounced effect. This difference highlights the importance of the double bond position within the C5 ring structure. []

Q10: Have there been any computational studies on the tautomerism of methylenecyclopentane and this compound?

A13: Yes, DFT calculations have been employed to investigate the relative stabilities of methylenecyclopentane and this compound, indicating that this compound is the more stable tautomer. []

Q11: How do substituents impact the stability of methylenecyclopentane and this compound?

A14: Computational studies using Gibbs free energy calculations have shown that substituents like F, OH, CH3, NH2, CN, NO2, CHO, and CF3 generally increase the stability of both methylenecyclopentane and this compound. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.